molecular formula C23H15N3O2 B2626583 1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 932540-91-5

1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2626583
CAS No.: 932540-91-5
M. Wt: 365.392
InChI Key: OGEUPOMACAJBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a fused heterocyclic compound featuring a quinoline core fused with both a [1,3]dioxolo ring (at positions 4,5-g) and a pyrazolo ring (at positions 4,3-c). Its synthesis likely involves multi-component reactions or stepwise cyclization, as seen in related compounds (e.g., microwave-assisted methods for pyrazolo[4,3-f]quinolines ).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyrazole derivatives with quinoline intermediates, followed by cyclization and introduction of the dioxolo group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Pyrazolo[4,3-c]quinoline Derivatives

Pyrazolo[4,3-c]quinolines share the pyrazolo-quinoline fusion but lack the [1,3]dioxolo moiety. Key examples include:

  • 8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline: Exhibits anti-inflammatory activity via NO inhibition (IC₅₀ ~1.2 μM), comparable to the control 1400W .
  • 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i): Shows potent iNOS and COX-2 inhibition, linked to its amino and hydroxyl substituents .

However, the absence of amino/hydroxyl groups in the target compound could reduce water solubility.

[1,3]Dioxolo[4,5-g]quinoline Derivatives

  • 8-Chloro-[1,3]dioxolo[4,5-g]quinoline: Synthesized via iodination of ethyl carboxylate intermediates . Used as a precursor in antiviral and antioxidant compounds .
  • Spiro[dioxolo[4,5-g]quinoline]: Exhibits antioxidant activity (ABTS IC₅₀: 12–18 μM) due to radical scavenging by the dioxolo ring .

Comparison: The target compound’s pyrazolo ring adds nitrogen-based hydrogen bonding sites, which could enhance biological target interactions compared to non-pyrazolo dioxoloquinolines.

Pyrazolo[3,4-b]quinolines

  • 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines: Synthesized via L-proline-catalyzed multi-component reactions, though initial methods were unreliable .
  • 1,3-Dimethyl-4-(3-dimethylaminopropylamino)-1H-pyrazolo[3,4-b]quinoline: Induces interferon production, highlighting the role of side-chain modifications .

The target compound’s [4,3-c] fusion and dioxolo ring may offer superior planarity for intercalation or binding.

Physicochemical Properties

  • Melting Points: Pyrazoloquinolines with polar substituents (e.g., –OH, –NH₂) have higher melting points (248–251°C vs. 158–159°C for non-polar derivatives ). The target compound’s diphenyl groups may lower its melting point.
  • Solubility: Hydroxyl and amino groups improve aqueous solubility (e.g., 2i ). The target compound’s lack of polar groups may limit solubility, necessitating formulation adjustments.

Biological Activity

1,3-Diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a fused ring system that combines pyrazole and quinoline structures with a dioxolo moiety, which contributes to its distinct electronic properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C19H15N3O2C_{19}H_{15}N_{3}O_{2} with a molecular weight of approximately 305.34 g/mol. Its unique structural characteristics allow for diverse chemical reactivity and biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has shown promise as an anticancer agent by inhibiting the proliferation of various cancer cell lines. Studies have reported significant cytotoxic effects against human cancer cells with IC50 values below 10 µM in some cases .
  • Enzyme Inhibition : It acts as an inhibitor for several enzymes involved in critical cellular processes. Notably, it has been studied for its ability to inhibit topoisomerase IIα activity, which is essential for DNA replication and transcription in cancer cells .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, although more research is needed to elucidate its spectrum of activity and mechanism of action.

The mechanism through which this compound exerts its biological effects primarily involves:

  • Enzyme Interaction : The compound binds to the active sites of target enzymes like topoisomerases, preventing their normal function and leading to apoptosis in cancer cells.
  • Cell Signaling Modulation : It may interact with various receptors on cell membranes, altering signaling pathways that control cell growth and survival.

Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerCytotoxicity against multiple cancer cell lines; IC50 < 10 µM
Enzyme InhibitionInhibition of topoisomerase IIα
AntimicrobialPotential activity against select bacterial strains

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various derivatives of pyrazoloquinoline on six cancer cell lines (e.g., ACHN, HCT-15). The results indicated that specific derivatives exhibited significant growth inhibition (GI50 < 8 µM), highlighting the potential for developing these compounds into effective anticancer agents .
  • Topoisomerase Inhibition : Another investigation focused on the ability of the compound to inhibit topoisomerase enzymes. The results demonstrated that certain derivatives showed comparable inhibition patterns to established drugs like etoposide at concentrations around 100 µM .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Cyclization : Formation of the pyrazoloquinoline core via hydrazine derivatives reacting with quinoline precursors under acidic/basic conditions .
  • Dioxolo Group Introduction : Cyclization of diols with electrophiles (e.g., dichloroquinoline derivatives) under controlled pH and temperature .
  • Catalytic Optimization : Use of copper salts or microwave-assisted synthesis reduces reaction time and improves yields (e.g., microwave conditions at 150°C for 30 minutes achieve ~75% yield) .
  • Purification : HPLC or column chromatography ensures >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Key analytical techniques include:

  • NMR Spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and verifies substituent positions .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 424.3 for C₂₇H₁₈N₂O₂) .
  • X-Ray Crystallography : Resolves 3D conformation and bond angles (e.g., orthorhombic crystal system with space group P212121) .
  • HPLC : Monitors purity and detects byproducts .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., anti-inflammatory vs. anticancer effects) be resolved for this compound?

  • Methodological Answer : Contradictions arise due to substituent-dependent mechanisms:

  • Comparative Studies : Test analogs with systematic substituent variations (e.g., fluorophenyl vs. chlorophenyl groups) to isolate activity drivers .
  • Target-Specific Assays : Use enzyme inhibition assays (e.g., COX-2 or iNOS) to quantify mechanistic differences .
  • Computational Modeling : Molecular docking predicts binding affinities to targets like EGFR or tubulin, explaining divergent activities .

Q. What experimental strategies optimize the compound’s selectivity for specific biological targets?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., methoxy, ethoxy) and test against target panels .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., dioxole ring for metabolic stability) using 3D-QSAR models .
  • In Silico Screening : Virtual screening against databases (e.g., ChEMBL) prioritizes analogs with predicted selectivity .

Q. How does the compound’s fused heterocyclic system influence its photophysical or electrochemical properties?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Measure absorbance maxima (e.g., λₘₐₓ 340–380 nm in DMSO) to assess π-π* transitions influenced by the dioxolo-pyrazoloquinoline system .
  • Cyclic Voltammetry : Quantify redox potentials (e.g., E₁/2 −1.2 V vs. Ag/AgCl) to evaluate electron-withdrawing effects of substituents .
  • TD-DFT Calculations : Simulate excited-state behavior and correlate with experimental fluorescence data .

Q. Data Contradiction Analysis

Q. Why do solubility and bioavailability vary significantly among structural analogs?

  • Methodological Answer : Variations stem from substituent polarity and crystallinity:

  • LogP Measurements : Compare partition coefficients (e.g., LogP 3.5 for fluorophenyl vs. 4.1 for chlorophenyl analogs) .
  • Thermogravimetric Analysis (TGA) : Assess melting points and crystalline stability .
  • Powder X-Ray Diffraction (PXRD) : Correlate amorphous/crystalline content with dissolution rates .

Properties

IUPAC Name

3,5-diphenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O2/c1-3-7-15(8-4-1)22-18-13-24-19-12-21-20(27-14-28-21)11-17(19)23(18)26(25-22)16-9-5-2-6-10-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEUPOMACAJBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.